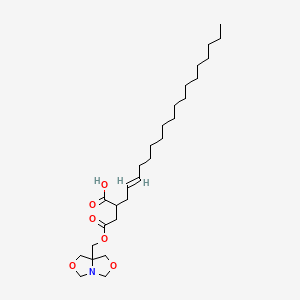
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate is a complex organic compound with a molecular formula of C28H49NO6 and a molecular weight of 495.69 g/mol . This compound is characterized by its unique structure, which includes an oxazolo-oxazole ring system and a long aliphatic chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate typically involves multiple steps:
Formation of the Oxazolo-Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Aliphatic Chain: The long aliphatic chain is introduced through esterification or amidation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular function and activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(1H,3H,5H-Oxazolo(3,4-c)oxazol-7a(7H)-ylmethyl) hydrogen 2-octadec-2-enylsuccinate: shares similarities with other oxazolo-oxazole derivatives and long-chain aliphatic compounds.
Uniqueness
Unique Structure: The combination of the oxazolo-oxazole ring system with a long aliphatic chain is relatively rare, providing unique chemical and physical properties.
Distinct Reactivity: The compound’s reactivity is influenced by its specific structure, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
93783-52-9 |
|---|---|
Fórmula molecular |
C28H49NO6 |
Peso molecular |
495.7 g/mol |
Nombre IUPAC |
(E)-2-[2-oxo-2-(1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethoxy)ethyl]icos-4-enoic acid |
InChI |
InChI=1S/C28H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27(31)32)19-26(30)35-22-28-20-33-23-29(28)24-34-21-28/h16-17,25H,2-15,18-24H2,1H3,(H,31,32)/b17-16+ |
Clave InChI |
JRAMIYMUAKPWJF-WUKNDPDISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC12COCN1COC2)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC12COCN1COC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



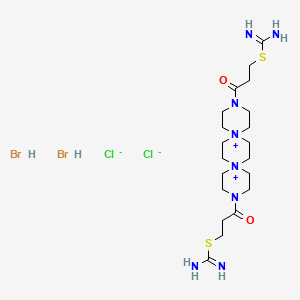
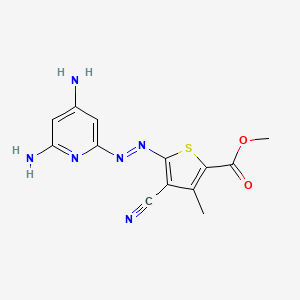
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
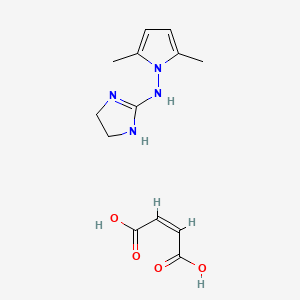

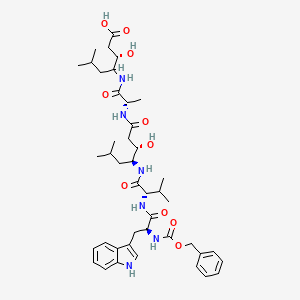
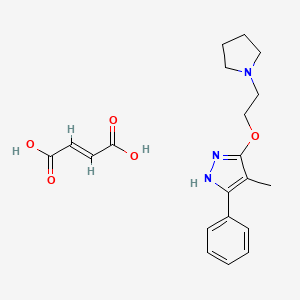
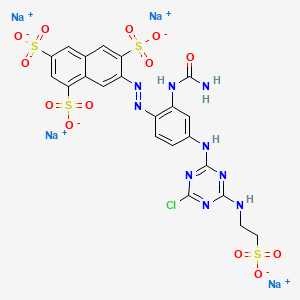

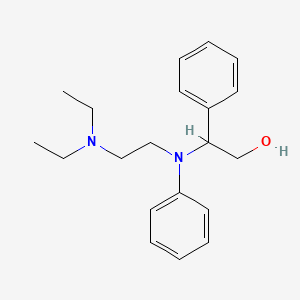


![[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-2,4a,7,7,10a-pentamethyl-1-oxo-2,3,5,6,6a,8,9,10-octahydrobenzo[f]chromen-6-yl] 2-morpholin-4-ylacetate;hydrochloride](/img/structure/B12770753.png)
